1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-methoxybenzene
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Overview
Description
1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-methoxybenzene is an organic compound that features a tert-butylperoxy group attached to an ethanesulfonyl moiety, which is further connected to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzenesulfonyl chloride with tert-butyl hydroperoxide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Reduction of the peroxy group can yield the corresponding alcohol.
Substitution: The sulfonyl group can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of radicals or further oxidized products.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Potential use in studying oxidative stress and radical-mediated processes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of polymers and resins, especially in the curing of unsaturated polyester resins
Mechanism of Action
The mechanism of action of 1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-methoxybenzene primarily involves the generation of radicals through the homolytic cleavage of the peroxy bond. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved include the activation of unsaturated monomers and the formation of cross-linked polymer networks.
Comparison with Similar Compounds
Similar Compounds
- tert-Butylperoxy 2-ethylhexyl carbonate
- tert-Butyl peroxybenzoate
- Dicumyl peroxide
Comparison
1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-methoxybenzene is unique due to its combination of a peroxy group with a sulfonyl moiety attached to a methoxybenzene ring. This structure imparts distinct reactivity and stability compared to other peroxy compounds. For example, tert-Butylperoxy 2-ethylhexyl carbonate is primarily used as a polymerization initiator, while dicumyl peroxide is used for cross-linking polyethylene .
Properties
CAS No. |
62021-92-5 |
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Molecular Formula |
C13H20O5S |
Molecular Weight |
288.36 g/mol |
IUPAC Name |
1-(2-tert-butylperoxyethylsulfonyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H20O5S/c1-13(2,3)18-17-9-10-19(14,15)12-7-5-11(16-4)6-8-12/h5-8H,9-10H2,1-4H3 |
InChI Key |
PFTUVTHOBOHWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCCS(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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